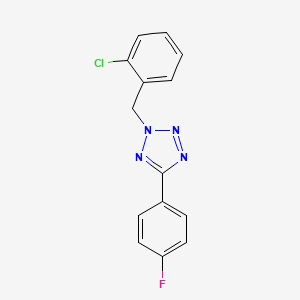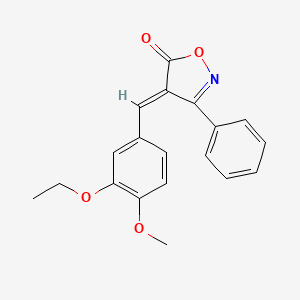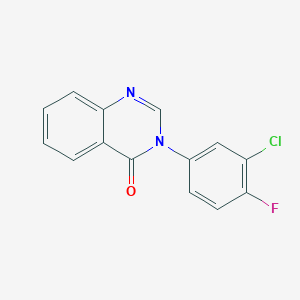
2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the cycloaddition of azides with nitriles or the reaction of amides with azides. A specific method for synthesizing 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has not been directly reported in the provided papers, but similar compounds are synthesized through methods such as the cycloaddition reaction of azides with substituted benzyl compounds or via the reaction of substituted benzonitriles under certain conditions. These methods highlight the versatility of tetrazole synthesis, allowing for the introduction of various functional groups to achieve desired properties (Li Fu-gang, 2006).
Molecular Structure Analysis
Tetrazoles exhibit a planar ring structure that contributes to their stability and reactivity. X-ray crystallography studies of similar tetrazole derivatives reveal that the tetrazole rings are essentially planar, with the substituent phenyl rings showing no conjugation to the tetrazole groups, indicating that electronic effects through the ring are minimal. This planarity is crucial for the compound's interaction with biological targets and its chemical reactivity (B. Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
Structural Analysis and Docking Studies
Tetrazole derivatives, including structures similar to 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, have been extensively analyzed for their molecular structures using X-ray crystallography. Studies reveal that these compounds exhibit planar tetrazole rings with no conjugation to the aryl rings, indicating distinct electronic characteristics. Molecular docking studies further demonstrate their potential as cyclooxygenase-2 (COX-2) inhibitors, emphasizing their significance in medicinal chemistry for anti-inflammatory properties (Al-Hourani et al., 2015).
Hydrogen Bonding and Proton Donor Capabilities
Research on 1- and 2-substituted tetrazoles, including analogs of the compound , demonstrates their capability to form hydrogen bonds with conventional proton donors. This property is crucial for understanding their behavior in various chemical environments, potentially affecting their bioavailability and interaction with biological targets (Oparina & Trifonov, 2013).
Coordination Chemistry and Luminescence
The construction of metal–organic coordination polymers using tetrazole-based ligands showcases the versatility of tetrazole compounds in forming structures with unique luminescent and magnetic behaviors. This opens avenues for their application in materials science, including sensors and optoelectronic devices (Sun et al., 2013).
High Energy Materials
Tetrazoles, particularly fluorodinitromethyl-substituted tetrazoles, are explored for their potential in high-energy materials. Their preparation, structural characterization, and energetic properties are of interest for applications requiring materials with high output and stability under various conditions (Haiges & Christe, 2015).
Antioxidant Properties
Indazole derivatives, sharing structural similarities with tetrazole compounds, have been synthesized and tested for their antioxidant properties, indicating the potential for tetrazole derivatives in contributing to therapeutic agents with antioxidant capabilities (Polo et al., 2016).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in chemical reactions, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-13-4-2-1-3-11(13)9-20-18-14(17-19-20)10-5-7-12(16)8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITFYXYDSVPGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)